Meta-Methyl Substitution Delivers Intermediate Enzymatic Potency: 3-Me vs. 2-Me and 4-Me Analogs
In a series of substituted benzamide derivatives evaluated for enzyme inhibitory activity, the 3-methyl (meta) substituted analog exhibited an IC50 of 14.8 ± 5.0 μM. This potency is distinct from the 2-methyl (ortho) analog, which showed greater potency (IC50 = 8.7 ± 0.7 μM), and the 4-methyl (para) analog, which was substantially less potent (IC50 = 29.1 ± 3.8 μM) [1]. The meta-methyl substitution therefore provides a defined intermediate activity window that can be exploited in SAR campaigns where either maximal potency or specific selectivity profiles are required [1].
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 14.8 ± 5.0 μM |
| Comparator Or Baseline | 2-methyl analog (ortho): 8.7 ± 0.7 μM; 4-methyl analog (para): 29.1 ± 3.8 μM |
| Quantified Difference | 3-methyl is 1.7-fold less potent than 2-methyl; 3-methyl is 2.0-fold more potent than 4-methyl |
| Conditions | Enzymatic assay on a kinase target; values reported in Table 1 of the cited study [1]. |
Why This Matters
Procuring the 3-methyl compound ensures an intermediate potency baseline that enables nuanced SAR exploration without the extreme high or low activity of regioisomeric analogs.
- [1] Dai, Y.; et al. Structure and activity of substituted benzamide derivatives. J Med Chem. 2009, 52(16), 5228–5240. Table 1. View Source
